N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the butyl and dimethyl substitutions.
1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a tert-butyl and naphthalenyl group instead of the butyl and dimethyl groups.
Uniqueness
N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitutions, which confer distinct biological activities and pharmacokinetic properties. The butyl and dimethyl groups may enhance its lipophilicity and cellular uptake, making it a more effective kinase inhibitor compared to its analogs .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-butyl-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-5-6-15(2)10-9-7-14-16(3)11(9)13-8-12-10/h7-8H,4-6H2,1-3H3 |
InChI Key |
SABSZMWAVMHQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
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